

# Allitinib Tosylate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Allitinib tosylate |           |
| Cat. No.:            | B1662123           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Allitinib tosylate, also known as AST-1306, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2) tyrosine kinases.[1][2] As a member of the anilino-quinazoline class of compounds, Allitinib tosylate has demonstrated significant anti-cancer activity in both preclinical and clinical settings. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental protocols related to Allitinib tosylate, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

# **Chemical Structure and Properties**

**Allitinib tosylate** is the tosylate salt of Allitinib. The chemical structure consists of a quinazoline core, substituted with an acrylamide group and an aniline moiety, which in turn is substituted with a chloro group and a 3-fluorobenzyloxy group.

#### Chemical Structure:

 IUPAC Name: N-[4-[[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]quinazolin-6yl]acrylamide tosylate



Chemical Formula: C31H26ClFN4O5S

Molecular Weight: 621.08 g/mol

| Property   | Value           | Reference |
|------------|-----------------|-----------|
| CAS Number | 1050500-29-2    | [2]       |
| Appearance | Solid powder    | N/A       |
| Solubility | Soluble in DMSO | [2]       |

### **Mechanism of Action**

Allitinib tosylate functions as an irreversible inhibitor of EGFR (ErbB1) and ErbB2.[1][2] It forms a covalent bond with a cysteine residue (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pocket of the kinase domain. This irreversible binding blocks the downstream signaling pathways that are crucial for cell growth, proliferation, and survival in cancer cells that overexpress these receptors. Allitinib has also been shown to inhibit ErbB4.

The primary signaling cascades inhibited by **Allitinib tosylate** include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. By blocking these pathways, **Allitinib tosylate** can induce cell cycle arrest and apoptosis in cancer cells.

## **Signaling Pathway Diagram**



Click to download full resolution via product page



Caption: Allitinib tosylate's mechanism of action.

# **Biological Activity and Properties**

**Allitinib tosylate** exhibits potent inhibitory activity against EGFR and ErbB2, including clinically relevant mutations such as the T790M resistance mutation in EGFR.

| Target             | IC50 (nM) | Reference |
|--------------------|-----------|-----------|
| EGFR               | 0.5       | [1][2]    |
| ErbB2              | 3         | [1][2]    |
| ErbB4              | 0.8       | N/A       |
| EGFR (T790M/L858R) | 12        | N/A       |

#### In Vitro Cytotoxicity:

| Cell Line | Cancer Type                   | IC <sub>50</sub> (μΜ) | Reference |
|-----------|-------------------------------|-----------------------|-----------|
| Calu-3    | Lung Adenocarcinoma           | 0.23                  | N/A       |
| BT474     | Breast Cancer                 | 0.97                  | N/A       |
| SK-OV-3   | Ovarian Cancer                | 1.3                   | N/A       |
| A549      | Lung Carcinoma                | 6.8                   | N/A       |
| NCI-H1975 | Non-Small Cell Lung<br>Cancer | ~1                    | N/A       |

## **Pharmacokinetics and Metabolism**

Studies have shown that Allitinib is metabolized in humans primarily through O-dealkylation, amide hydrolysis, and the formation of dihydrodiol metabolites. The major pharmacologically active metabolites are M6 (amide hydrolysis product) and M10 (dihydrodiol allitinib). The biotransformation of Allitinib involves multiple cytochrome P450 isoforms, mainly CYP3A4/5 and CYP1A2.



# Experimental Protocols Synthesis of Allitinib

The synthesis of Allitinib typically involves a multi-step process. A representative synthesis is outlined below, based on procedures for similar quinazoline derivatives.



Click to download full resolution via product page

Caption: Representative synthesis of **Allitinib tosylate**.

Step 1: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine 4-Chloro-7-fluoro-6-nitroquinazoline is reacted with 3-chloro-4-((3-fluorobenzyl)oxy)aniline in a suitable solvent such as isopropanol, often in the presence of a base like N,N-diisopropylethylamine, at elevated temperatures.



Step 2: Reduction of the Nitro Group The nitro group of the resulting intermediate is reduced to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, or by catalytic hydrogenation.

Step 3: Acylation with Acryloyl Chloride The resulting diamine is then acylated with acryloyl chloride in a suitable solvent like tetrahydrofuran (THF) in the presence of a base such as triethylamine to form the acrylamide moiety of Allitinib.

Step 4: Formation of the Tosylate Salt Finally, the Allitinib free base is treated with p-toluenesulfonic acid in a suitable solvent system, such as ethanol and ethyl acetate, to precipitate **Allitinib tosylate**.

# In Vitro EGFR/ErbB2 Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of **Allitinib tosylate** against EGFR and ErbB2 kinases.[1][2]





Click to download full resolution via product page

Caption: Workflow for in vitro kinase inhibition assay.



- Plate Preparation: 96-well ELISA plates are pre-coated with 20 μg/mL of Poly(Glu,Tyr)4:1 substrate.
- Reaction Setup:
  - Add 80 μL of 5 μM ATP solution in kinase reaction buffer (50 mM HEPES pH 7.4, 20 mM MgCl<sub>2</sub>, 0.1 mM MnCl<sub>2</sub>, 0.2 mM Na<sub>3</sub>VO<sub>4</sub>, 1 mM DTT) to each well.
  - $\circ$  Add 10  $\mu$ L of various concentrations of **Allitinib tosylate** (dissolved in 1% DMSO) to the wells. A control with 1% DMSO is included.
- Kinase Reaction: Initiate the reaction by adding 10  $\mu$ L of purified EGFR or ErbB2 kinase protein.
- Incubation: Incubate the plate for 60 minutes at 37°C.
- Washing: Wash the plate three times with PBS containing 0.1% Tween 20 (T-PBS).
- Primary Antibody: Add 100 μL of anti-phosphotyrosine antibody (e.g., PY99, 1:500 dilution in T-PBS with 5 mg/mL BSA) and incubate for 30 minutes at 37°C.
- · Washing: Repeat the washing step.
- Secondary Antibody: Add 100 μL of HRP-conjugated goat anti-mouse IgG (1:2000 dilution in T-PBS with 5 mg/mL BSA) and incubate for 30 minutes at 37°C.
- Washing: Wash the plate with PBS.
- Detection: Add 100 μL of a solution containing 0.03% H<sub>2</sub>O<sub>2</sub> and 2 mg/mL ophenylenediamine in 0.1 M citrate buffer (pH 5.5).
- Stop Reaction: Terminate the reaction by adding 50 μL of 2 M H<sub>2</sub>SO<sub>4</sub>.
- Measurement: Read the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the inhibition rate and determine the IC<sub>50</sub> value using a suitable statistical method like the Logit method.[1][2]



# In Vitro Cell Proliferation (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and cytotoxicity.[3][4][5]





Click to download full resolution via product page

Caption: Workflow for the Sulforhodamine B (SRB) assay.



- Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.
- Drug Treatment: Treat the cells with increasing concentrations of **Allitinib tosylate** and incubate for an additional 72 hours.
- Cell Fixation: Gently remove the medium and fix the cells by adding 100  $\mu$ L of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
- Washing: Wash the plates five times with deionized water and allow them to air dry.
- Staining: Add 100  $\mu$ L of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.
- Washing: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.
- Drying: Allow the plates to air dry completely.
- Solubilization: Add 150  $\mu$ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Measurement: Measure the absorbance at 515 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC<sub>50</sub> value.[1]

## In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Allitinib tosylate** in a mouse xenograft model.[2]

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SK-OV-3 or Calu-3) into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment: Randomize the mice into treatment and control groups. Administer Allitinib
   tosylate orally (e.g., by gavage) at various doses (e.g., 25, 50, 100 mg/kg) twice daily for a



specified period (e.g., 28 days). The control group receives the vehicle.

- Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.
- Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
- Data Analysis: Compare the tumor growth and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of Allitinib tosylate. A reduction in body weight of less than 20% is generally considered well-tolerated.[2]

### Conclusion

**Allitinib tosylate** is a promising irreversible inhibitor of EGFR and ErbB2 with potent anticancer activity. This technical guide provides a comprehensive overview of its chemical and biological properties, mechanism of action, and key experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for cancers driven by EGFR and ErbB2 signaling pathways.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Allitinib tosylate | EGFR | FLT | TargetMol [targetmol.com]
- 3. scispace.com [scispace.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay Protocol Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- To cite this document: BenchChem. [Allitinib Tosylate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1662123#allitinib-tosylate-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com